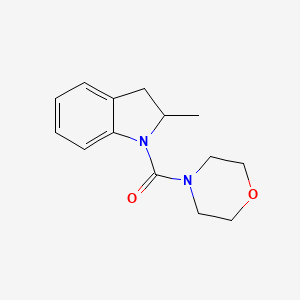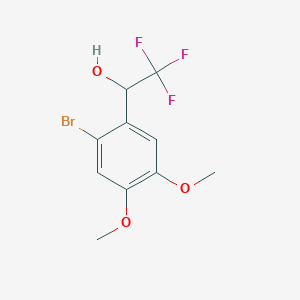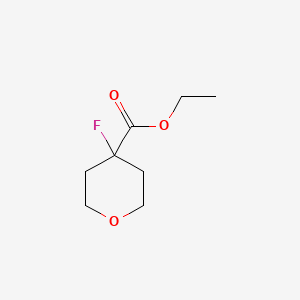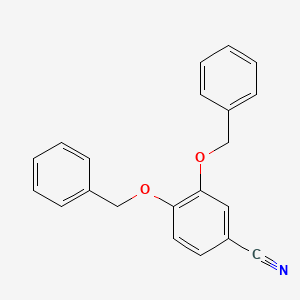![molecular formula C11H18O3 B15122853 Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15122853.png)
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound primarily used as a catalyst, reagent, or intermediate in organic synthesis . It is known for its unique bicyclo[1.1.1]pentane structure, which imparts specific properties that make it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
The synthesis of Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of tert-butanol with cyclopentane carboxylate under suitable reaction conditions . This process can be carried out in both laboratory and industrial settings, with the latter often involving optimized conditions for large-scale production. The reaction conditions usually include the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its unique structural properties.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those requiring specific structural motifs for activity.
Mecanismo De Acción
The mechanism by which Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, its unique bicyclo[1.1.1]pentane structure provides steric hindrance and electronic effects that influence reactivity. The tert-butoxy group can act as a protecting group or a leaving group, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[1.1.1]pentane-1-carboxylate
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which impart different reactivity and applications. The uniqueness of this compound lies in its specific tert-butoxy group, which provides distinct steric and electronic properties that can be leveraged in various chemical processes.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxy]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-9(2,3)14-11-5-10(6-11,7-11)8(12)13-4/h5-7H2,1-4H3 |
Clave InChI |
ZFKDATVQTZKSHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC12CC(C1)(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one](/img/structure/B15122789.png)
![N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15122792.png)
![2-tert-butyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122798.png)
![2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B15122800.png)


![3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15122820.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B15122841.png)
![1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15122842.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B15122848.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B15122857.png)

